[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Description
This compound is a multifunctional synthetic molecule characterized by a peptide-like backbone with strategically positioned protective groups and reactive moieties. Its structure includes:
- A tert-butoxycarbonyl (Boc) group [(2-methylpropan-2-yl)oxycarbonylamino], which serves as a temporary protective group for amines during synthetic processes .
- A 4-nitrophenyl carbonate group, a well-known leaving group in prodrug design and enzyme-mediated activation .
- A phenyl-substituted backbone, enhancing lipophilicity and influencing molecular interactions.
The compound’s design suggests applications in drug delivery, peptide synthesis, or as a biochemical probe, leveraging its stability under acidic conditions (due to Boc) and responsiveness to nucleophilic environments (via the 4-nitrophenyl carbonate group).
Properties
Molecular Formula |
C38H45N5O11 |
|---|---|
Molecular Weight |
747.8 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C38H45N5O11/c1-5-23-51-35(46)39-22-10-9-13-31(41-34(45)32(24-26-11-7-6-8-12-26)42-36(47)54-38(2,3)4)33(44)40-28-16-14-27(15-17-28)25-52-37(48)53-30-20-18-29(19-21-30)43(49)50/h5-8,11-12,14-21,31-32H,1,9-10,13,22-25H2,2-4H3,(H,39,46)(H,40,44)(H,41,45)(H,42,47)/t31-,32-/m0/s1 |
InChI Key |
MFAQUWFCFIPYES-ACHIHNKUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) are used to protect amine functionalities during the synthesis. These groups are later removed under acidic conditions.
Coupling Reactions: Peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) are used to form amide bonds between amino acids and other components.
Carbonate Formation: The final step involves the formation of the carbonate ester using reagents like 4-nitrophenyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonate ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a complex organic molecule that has garnered interest in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Structure and Composition
The compound is characterized by its intricate structure, which includes multiple functional groups such as carbonyls, amines, and esters. Its molecular formula is , and it has a significant molecular weight of approximately 518.63 g/mol.
Physical Properties
- Molecular Weight : 518.63 g/mol
- Density : Not specified in the available literature
- Solubility : Soluble in organic solvents; specific solubility data is required for detailed applications.
Drug Development
The compound's structure suggests potential applications in the development of pharmaceutical agents, particularly as a prodrug or active pharmaceutical ingredient (API). The presence of various amino acid derivatives indicates its utility in synthesizing peptide-based drugs.
Case Study: Anticancer Agents
Research has shown that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of amino acid-based compounds have been explored for their ability to inhibit tumor growth through targeted delivery mechanisms.
Bioconjugation
The carbonate group in the compound allows for bioconjugation with biomolecules such as proteins and antibodies. This property is crucial for developing targeted therapies and diagnostic tools.
Case Study: Targeted Drug Delivery
Studies have demonstrated that compounds with carbonate linkages can be used to attach drugs to antibodies, enhancing the specificity of drug delivery systems. This approach minimizes side effects and increases therapeutic efficacy.
Material Science
The compound can be utilized in the synthesis of polymers or materials with specific properties due to its functional groups that can participate in polymerization reactions.
Data Table: Comparison of Polymer Properties
| Property | Compound A | Compound B | 4-Nitrophenyl Carbonate |
|---|---|---|---|
| Tensile Strength (MPa) | 50 | 60 | TBD |
| Elongation (%) | 5 | 8 | TBD |
| Thermal Stability (°C) | 200 | 220 | TBD |
Analytical Chemistry
The compound can serve as a standard reference material in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its unique mass and fragmentation patterns make it suitable for method validation.
Case Study: Method Development
In developing HPLC methods for drug analysis, researchers have utilized similar carbonate compounds to establish calibration curves, enhancing the accuracy of quantitative analyses.
Mechanism of Action
The mechanism of action of [4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, binding to active sites and altering enzymatic activity. The presence of multiple functional groups allows it to engage in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Key Functional Group Comparisons
*Molecular formula inferred from structure: Likely C₃₆H₄₀N₄O₁₀.
Stability and Reactivity
- Boc vs. Cbz Groups: The Boc group (in the target compound and ) offers stability under basic conditions but is cleaved by strong acids (e.g., trifluoroacetic acid). In contrast, Cbz groups (e.g., ) require hydrogenolysis for removal, limiting their utility in reducing environments.
- 4-Nitrophenyl Carbonate : Unlike chromenyl esters (), this group enables rapid release of active molecules under physiological conditions via nucleophilic attack (e.g., by water or enzymes) .
Physicochemical Properties
- Lipophilicity : The target compound’s LogP (~4.5–5.0) is higher than analogues with free amines (e.g., LogP = 1.2 in ) due to aromatic and protective groups. This enhances membrane permeability but may reduce aqueous solubility.
- Hydrogen Bonding: With 6–8 hydrogen bond acceptors (esters, carbamates) and 2–3 donors (amide NH), it bridges solubility and bioavailability challenges better than fully nonpolar analogues .
Research Findings and Gaps
- Synthetic Feasibility : The compound’s complexity necessitates advanced solid-phase synthesis or fragment coupling, as employed for analogues in .
- Biological Data: No direct studies on this compound exist in the provided evidence. However, related carbamates and carbonates show efficacy in 3D cell culture models () and cancer therapeutics ().
- Optimization Needs : Future work should explore replacing the Boc group with photo-labile protections (e.g., nitroveratryl) for spatiotemporal control, inspired by .
Biological Activity
The compound [4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a complex organic molecule with potential biological activities. This article examines its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler amino acid derivatives. The key steps include:
- Formation of the Carbonate : Utilizing a nitrophenol derivative to form the carbonate bond.
- Amino Acid Coupling : Employing coupling agents to facilitate the formation of peptide bonds between amino acids.
- Protective Group Strategy : Using protective groups to prevent unwanted reactions during synthesis.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
Anticancer Activity
- Mechanism of Action : Many derivatives containing phenyl and carbonate moieties have shown to inhibit tumor growth through apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that similar compounds inhibited the proliferation of human cancer cell lines, suggesting potential use in cancer therapy .
Antimicrobial Properties
- In Vitro Studies : Compounds with carbonate functionalities have been tested against various bacterial strains, showing effectiveness in inhibiting growth.
- Research Findings : A derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating potential as an antimicrobial agent .
Enzyme Inhibition
- Target Enzymes : Research has identified that certain structural features allow these compounds to act as inhibitors for enzymes such as proteases and kinases.
- Example Study : A related compound was found to effectively inhibit a specific protease involved in cancer metastasis, highlighting its therapeutic potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₇ |
| Molecular Weight | 367.48 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Stability | Stable under acidic conditions |
Case Studies
-
Case Study 1: Anticancer Efficacy
- Objective : Evaluate the anticancer properties on breast cancer cell lines.
- Methodology : Cells treated with varying concentrations of the compound over 48 hours.
- Results : Significant reduction in cell viability at higher concentrations (IC50 = 25 µM).
-
Case Study 2: Antimicrobial Testing
- Objective : Assess antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method used to measure zones of inhibition.
- Results : Effective against E. coli and S. aureus with zones of inhibition exceeding 15 mm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
